1-(Quinolin-2-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

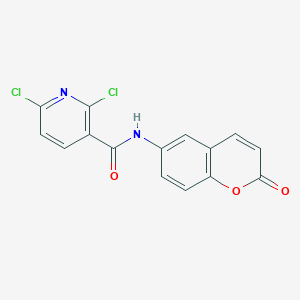

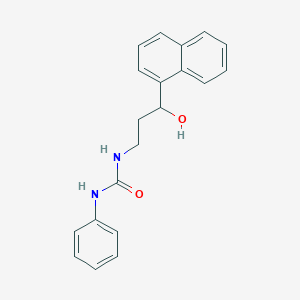

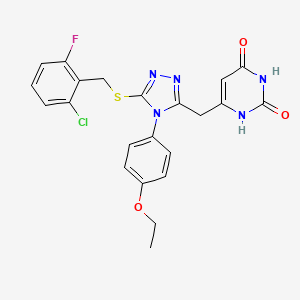

1-(Quinolin-2-yl)propan-2-ol is a chemical compound with the molecular formula C12H13NO . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The 1-(Quinolin-2-yl)propan-2-ol molecule is a derivative of quinoline, with a propan-2-ol group attached to the 2-position of the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green chemical processes . The specific chemical reactions involving 1-(Quinolin-2-yl)propan-2-ol are not explicitly mentioned in the retrieved sources.Scientific Research Applications

Antimycobacterial Agents

The compound has been used in the synthesis of a series of potential antimycobacterial agents . These agents have shown moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv . This suggests that the compound could be used in the development of new treatments for tuberculosis .

Antibacterial Activity

Derivatives of the compound have demonstrated antibacterial activity against Proteus mirabilis, Escherichia coli, Bacillus subtilis, and Staphylococcus albus . This indicates that the compound could be used in the development of new antibacterial drugs .

Antifungal Activity

The compound has also been used in the synthesis of agents with antifungal activity against Candida albicans and Aspergillus niger . This suggests that the compound could be used in the development of new antifungal treatments .

Synthesis of Quinolin-2 (1H)-ones

The compound has been used in an unconventional and hitherto unknown photocatalytic approach to the synthesis of quinolin-2 (1H)-ones . Quinolin-2 (1H)-ones are important due to their prevalence in natural products and in pharmacologically useful compounds .

Production of Pyranone

The compound can be used in the production of pyranone , which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pd-catalyzed Dehydrogenation of Aliphatic Carboxylic Acids

The compound has been used as a ligand in the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids . This process enables the activation of the β-methylene C-H bond, which is typically challenging .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that quinoline derivatives show selectivity in binding to theestrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

For instance, some 2-arylquinoline derivatives show selectivity in binding to the ER β .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Result of Action

properties

IUPAC Name |

1-quinolin-2-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7,9,14H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGXPEAAAIRCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-2-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)